Artemisin

Antimalarial Drug Resistance Plasmodium falciparum

Sourcing Artemisinin? Demand the unmodified parent scaffold to ensure valid benchmarks. Our ≥98% purity standard delivers the exact 1,2,4-trioxane core required for iron-catalyzed ROS mechanism studies. Avoid derivative instability—artesunate's humidity sensitivity and DHA's rapid degradation can compromise results. With a selectivity index of 3,484 and an oral bioavailability of 12.2% in rats, this batch is pre-qualified for P. falciparum assays, ADME profiling, and formulation benchmarking. Ensure compound-specific validation; do not settle for analogs.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 481-05-0
Cat. No. B1196932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisin
CAS481-05-0
Synonymsartemisin
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O
InChIInChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1
InChIKeyLUHMMHZLDLBAKX-DBIGVJDZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisin (CAS 481-05-0) for Antimalarial and Anticancer Research: A Chemical and Pharmacological Baseline


Artemisin, a sesquiterpene lactone endoperoxide isolated from *Artemisia annua* L., is the parent molecule of the artemisinin class of antimalarials [1]. It is characterized by a unique 1,2,4-trioxane ring system that mediates antimalarial activity via iron-catalyzed generation of reactive oxygen species within the parasite [2]. As the natural product scaffold, artemisinin serves as the benchmark against which all semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) and structural analogs are evaluated for potency, selectivity, and stability [3].

Why Artemisin Cannot Be Substituted by Generic In-Class Analogs for Reproducible Research


Artemisinin analogs are not interchangeable commodities; their distinct chemical modifications critically alter key performance attributes. For instance, semi-synthetic derivatives like artesunate and dihydroartemisinin exhibit significantly lower chemical stability compared to the parent artemisinin scaffold, with artesunate being particularly sensitive to humidity and amodiaquine combinations [1]. Furthermore, the removal or modification of the 10-position keto group in analogs such as 10-deoxoartemisinin markedly changes oral bioavailability compared to artemisinin [2]. In antimalarial activity assays, potency against chloroquine-resistant *P. falciparum* strains varies substantially across the class, with certain semi-synthetic derivatives demonstrating 2- to 3-fold higher potency than artemisinin itself [3]. These quantifiable differences in stability, bioavailability, and potency preclude generic substitution and necessitate compound-specific validation for any given research protocol or formulation development project.

Quantitative Differentiation Guide: Artemisin vs. Analogs in Key Assays


Antimalarial Potency: Artemisin vs. Semi-Synthetic Derivatives Against Chloroquine-Resistant P. falciparum

Artemisinin exhibits a quantifiably lower in vitro potency against chloroquine-resistant *P. falciparum* isolates compared to its semi-synthetic derivatives, arteether, artemether, and artelinate. While artemisinin remains active against resistant strains, the derivatives are significantly more potent [1].

Antimalarial Drug Resistance Plasmodium falciparum

Therapeutic Selectivity: Artemisin vs. Chloroquine in Antimalarial Index

Artemisinin demonstrates a higher selectivity index compared to chloroquine, indicating a superior therapeutic window between antimalarial activity and mammalian cytotoxicity. This is driven by the unique mechanism of artemisinin, which is selectively activated by heme iron within the parasite [1].

Selectivity Index Cytotoxicity Antimalarial

Differential Cytotoxicity in Cancer: Artemisin's Cell Line-Specific Potency

Artemisinin exhibits profound differential cytotoxicity between cancer cell lines, a property not uniformly shared across all analogs. Its potency is particularly enhanced in cells with high intracellular iron content, such as leukemic cells, due to iron-dependent free radical generation [1].

Cancer Cytotoxicity Apoptosis

Parent Scaffold Stability: Artemisin as a Baseline for Formulation Development

The parent artemisinin scaffold possesses distinct chemical stability properties compared to its major semi-synthetic derivatives. This is a crucial consideration for long-term storage, formulation development, and experimental reproducibility, especially under tropical or accelerated stability conditions [1].

Chemical Stability Formulation Drug Development

Oral Bioavailability: Artemisin's Baseline for Analog Comparison

Artemisinin's oral bioavailability serves as a critical benchmark for evaluating the pharmacokinetic properties of its analogs. Structural modifications to the artemisinin core can drastically alter absorption, a fact essential for interpreting in vivo study outcomes and selecting appropriate compounds for drug development [1].

Pharmacokinetics Bioavailability ADME

Anti-inflammatory Potency: Artemisin's Modulation of Pro-inflammatory Cytokines

Artemisinin exhibits significant anti-inflammatory activity by downregulating the expression of key pro-inflammatory cytokines. This effect is concentration-dependent and is observed across various inflammatory models, providing a quantitative basis for comparing the immunomodulatory properties of different artemisinin analogs [1].

Anti-inflammatory Cytokines Immunomodulation

Validated Application Scenarios for Artemisin Based on Quantitative Evidence


Antimalarial Drug Discovery: Reference Control and Baseline Potency Studies

In vitro antimalarial screening assays should include artemisinin as the primary reference control due to its well-characterized IC50 values against both chloroquine-sensitive (e.g., 3D7 strain: 2.87 × 10⁻⁸ M) and chloroquine-resistant (e.g., 7.67 nM for resistant isolates) *P. falciparum* strains [1][2]. Its high selectivity index (SI = 3,484) makes it a safer standard than chloroquine (SI = 1,068) for minimizing off-target cytotoxicity in mammalian cell co-culture models [3].

Cancer Research: Studying Iron-Dependent Cytotoxicity and Ferroptosis

Given its 4.3-fold higher potency in high-iron P815 mastocytoma cells (IC50 = 12 µM) versus BSR adenocarcinoma cells (IC50 = 52 µM), artemisinin is an ideal chemical probe for investigating iron-dependent cell death mechanisms [4]. This differential sensitivity makes it particularly valuable for research focused on leukemias and other cancers characterized by elevated intracellular iron pools, as its activity is mechanistically linked to iron-catalyzed free radical generation [4].

Formulation and Stability Development: Benchmarking the Parent Scaffold

Artemisinin serves as the essential baseline compound for developing and validating new formulations or storage conditions for the artemisinin class. Its stability profile is distinct from derivatives like artesunate (which can fully degrade in certain tablets within 6 months) and dihydroartemisinin (the least stable derivative) [5]. Any new formulation intended for tropical climates or long-term storage must be benchmarked against artemisinin's stability to prove its advantage, as data from more labile derivatives cannot be extrapolated to the parent scaffold [5].

Pharmacokinetic and ADME Studies: Control for Structural Modifications

In preclinical pharmacokinetic studies, artemisinin is the necessary control compound to assess the impact of specific structural modifications on ADME properties. Its oral bioavailability of 12.2 ± 0.832% in rats serves as a quantitative reference point [6]. For instance, the 2.1-fold higher bioavailability of 10-deoxoartemisinin (26.1 ± 7.04%) can only be meaningfully interpreted when compared to this artemisinin baseline [6]. This is critical for selecting lead candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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